molecular formula C20H18O5 B1672636 Isowighteone CAS No. 68436-47-5

Isowighteone

Cat. No.: B1672636
CAS No.: 68436-47-5
M. Wt: 338.4 g/mol
InChI Key: SWDSVBNAMCDHTF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isowighteone, a prenylated flavonoid derivative, primarily targets fungal pathogens of plants . It is also known to exhibit antibacterial properties, suggesting that it may interact with bacterial cells .

Mode of Action

It is known to exhibitantibacterial, pro-apoptotic, and anti-inflammatory properties . This suggests that it may interact with cellular components in a way that inhibits bacterial growth, induces programmed cell death (apoptosis), and reduces inflammation.

Biochemical Pathways

Its antibacterial, pro-apoptotic, and anti-inflammatory properties suggest that it may influence a variety of cellular processes and pathways related to these functions .

Pharmacokinetics

It is known that this compound can be produced and secreted in hairy root cultures of pigeon pea (cajanus cajan) when co-treated with multiple elicitors . This suggests that the compound may be bioavailable in certain plant-based systems.

Result of Action

The result of this compound’s action is the inhibition of bacterial growth, induction of apoptosis, and reduction of inflammation . It has shown antibacterial activity against gram-positive bacteria including Listeria monocytogenes, methicillin-resistant Staphylococcus aureus, methicillin-sensitive Staphylococcus aureus, and gram-negative bacteria including Escherichia coli .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in hairy root cultures of pigeon pea, the production of this compound was enhanced when the cultures were co-treated with methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of these and potentially other environmental factors.

Chemical Reactions Analysis

Types of Reactions: Isowighteone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

    Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its bioactivity.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Isowighteone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of prenylation on flavonoid activity.

    Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Explored for its antibacterial, anti-inflammatory, and pro-apoptotic properties, making it a candidate for developing new therapeutic agents.

Comparison with Similar Compounds

Isowighteone is unique among prenylated flavonoids due to its specific biological activities and molecular structure. Similar compounds include:

This compound stands out due to its enhanced bioactivity resulting from the prenylation process, which increases its lipophilicity and ability to interact with biological membranes .

Properties

IUPAC Name

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-4-13-7-12(5-6-16(13)22)15-10-25-18-9-14(21)8-17(23)19(18)20(15)24/h3,5-10,21-23H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDSVBNAMCDHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317874
Record name Isowighteone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3'-(gamma,gamma-Dimethylallyl)genistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68436-47-5
Record name Isowighteone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68436-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isowighteone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isowighteone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P89WCN5Q95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3'-(gamma,gamma-Dimethylallyl)genistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171 - 172 °C
Record name 3'-(gamma,gamma-Dimethylallyl)genistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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